molecular formula C8H14N4 B1428144 1-(5-methyl-1H-pyrazol-3-yl)piperazine CAS No. 1491491-75-8

1-(5-methyl-1H-pyrazol-3-yl)piperazine

Cat. No. B1428144
M. Wt: 166.22 g/mol
InChI Key: MEWCPBOFWYJTNM-UHFFFAOYSA-N
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Description

“1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine” is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .


Synthesis Analysis

The compound can be prepared by using 3-oxy-dithiomethyl butyrate, piperazine and phenylhydrazine as starting materials through nucleophilic substitution and cyclization under acid catalysis .


Molecular Structure Analysis

The molecular formula of “1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine” is C14H18N4 .


Physical And Chemical Properties Analysis

The compound has a melting point of 107-108°C, a boiling point of 429°C, and a density of 1.19. It is slightly soluble in DMSO and methanol .

Scientific Research Applications

Piperazine Derivatives in Drug Discovery

Piperazine, a six-membered nitrogen-containing heterocycle, is a fundamental scaffold in the rational design of drugs. Its presence is notable in a multitude of drugs across various therapeutic categories, including antipsychotics, antihistamines, antidepressants, anticancer agents, antivirals, and anti-inflammatories. The adaptability of the piperazine nucleus allows for slight modifications in its substitution pattern, leading to significant differences in the medicinal potential of the resultant molecules. This versatility underscores the importance of piperazine derivatives in drug discovery, offering a flexible building block for the development of new pharmacophores with potential applications across a wide range of diseases (Rathi et al., 2016).

Piperazine-Based Compounds in Medicinal Chemistry

Piperazine and its analogues exhibit a wide spectrum of biological activities, making them essential components of numerous marketed drugs. They have been particularly impactful in the development of compounds with anti-mycobacterial properties against Mycobacterium tuberculosis, including strains resistant to conventional treatments. The structural versatility of piperazine serves as a foundation for the rational design of potent anti-TB molecules, demonstrating the scaffold's critical role in addressing global health challenges such as tuberculosis (Girase et al., 2020).

Synthetic and Pharmacological Perspectives

The synthetic and pharmacological exploration of piperazine derivatives continues to be a vibrant area of research, with ongoing studies aimed at understanding their mechanisms of action, optimizing their pharmacokinetic profiles, and expanding their therapeutic applications. Piperazine's ability to form part of various pharmacophores allows for the design of molecules targeting a broad range of biological pathways, further illustrating the compound's invaluable contribution to modern medicinal chemistry (Mohammed et al., 2015).

Safety And Hazards

The compound is harmful if swallowed and causes severe skin burns and eye damage .

Future Directions

The compound is an important intermediate in the synthesis of dipeptidylpeptidase 4 inhibitors, which are used as antidiabetic agents. Therefore, it may have potential applications in the development of new antidiabetic drugs .

properties

IUPAC Name

1-(5-methyl-1H-pyrazol-3-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-7-6-8(11-10-7)12-4-2-9-3-5-12/h6,9H,2-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWCPBOFWYJTNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-methyl-1H-pyrazol-3-yl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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